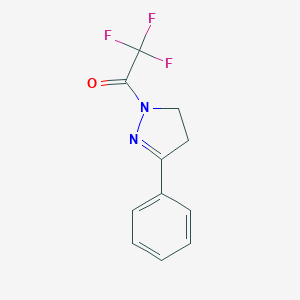![molecular formula C15H15FN4O3S B257843 N-(2-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257843.png)
N-(2-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide, commonly known as FPTQ, is a synthetic compound that has been the subject of scientific research in recent years. FPTQ belongs to the class of pyrazolotriazine compounds and has been found to have potential applications in the field of medicine and drug development.
Mecanismo De Acción
The mechanism of action of FPTQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. FPTQ has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. It has also been found to inhibit the activity of cyclin-dependent kinases, which are proteins that regulate the cell cycle.
Biochemical and Physiological Effects:
FPTQ has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. FPTQ has also been found to inhibit the migration and invasion of cancer cells. In addition, FPTQ has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using FPTQ in lab experiments include its synthetic accessibility, high purity, and potential applications in drug development. However, the limitations of using FPTQ in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on FPTQ. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize the synthesis of FPTQ to improve its yield and purity. Additionally, the potential applications of FPTQ in the treatment of other diseases, such as viral infections, should be explored. Finally, the development of FPTQ-based drugs and their clinical trials should be pursued.
Conclusion:
In conclusion, FPTQ is a synthetic compound that has potential applications in the field of medicine and drug development. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a promising candidate for further research. The synthesis of FPTQ has been optimized to improve its yield and purity, and its mechanism of action and molecular targets are still being investigated. The future directions for the research on FPTQ include the optimization of its synthesis, the exploration of its potential applications in the treatment of other diseases, and the development of FPTQ-based drugs.
Métodos De Síntesis
The synthesis of FPTQ involves a multi-step process that includes the reaction of 2-fluoroaniline with 2,4-pentanedione, followed by the reaction with thiosemicarbazide. The resulting product is further subjected to cyclization and oxidation to obtain FPTQ. The synthesis of FPTQ has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
FPTQ has been found to have potential applications in the field of drug development. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. FPTQ has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to have antiviral activity against hepatitis C virus.
Propiedades
Nombre del producto |
N-(2-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide |
|---|---|
Fórmula molecular |
C15H15FN4O3S |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
N-(2-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanylidene-6,7-dihydropyrazolo[1,2-a][1,2,4]triazine-6-carboxamide |
InChI |
InChI=1S/C15H15FN4O3S/c1-15(2)13(23)18-14(24)19-11(21)7-10(20(15)19)12(22)17-9-6-4-3-5-8(9)16/h3-6,10H,7H2,1-2H3,(H,17,22)(H,18,23,24) |
Clave InChI |
NSYKTDSPBGRDLU-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NC(=S)N2N1C(CC2=O)C(=O)NC3=CC=CC=C3F)C |
SMILES canónico |
CC1(C(=O)NC(=S)N2N1C(CC2=O)C(=O)NC3=CC=CC=C3F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B257799.png)



![1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline](/img/structure/B257808.png)
![5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B257811.png)
![Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B257812.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate](/img/structure/B257817.png)
![Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate](/img/structure/B257828.png)
![N-(4-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257835.png)